The synthesis of IM-54 involves a multi-step process. It begins with the modification of the kinase inhibitor BMI to remove its affinity for various kinases. [] This is achieved through a series of chemical reactions that ultimately lead to the formation of IM-54. [, ]
A more potent derivative, IL-1, was synthesized through regioselective reduction of the C-4 carbonyl group of IM-54. [] Further optimization led to the development of IL-12, exhibiting even greater potency (IC50 = 49 nM) compared to other IL and IM derivatives. []
IM-54 features a central maleimide ring structure, with a pentylamine group substituted at the 4th position and a 1-methyl-1H-indol-3-yl group at the 2nd position. [] This structure is similar to other indolylmaleimide derivatives, but the specific substitutions on the maleimide ring are crucial for its selective inhibitory activity against necrosis. []
The specific conditions and reagents used in these reactions can influence the yield and purity of the final product. []
While the exact mechanism of action of IM-54 remains to be fully elucidated, studies suggest that it selectively inhibits oxidative stress-induced necrosis without affecting apoptosis, necroptosis, or other forms of programmed cell death. [, , ] It has been shown to protect cells from hydrogen peroxide-induced necrosis, indicating its potential role in mitigating cellular damage caused by oxidative stress. [, ]
Studies have also demonstrated its protective effects in models of ischemia-reperfusion injury, suggesting potential therapeutic applications in conditions involving oxidative stress and cell death. [, ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8